3,5-Dibromo-4-fluoropyridin-2-amine

Catalog No.
S880996
CAS No.
1820604-11-2
M.F
C5H3Br2FN2
M. Wt
269.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Dibromo-4-fluoropyridin-2-amine

CAS Number

1820604-11-2

Product Name

3,5-Dibromo-4-fluoropyridin-2-amine

IUPAC Name

3,5-dibromo-4-fluoropyridin-2-amine

Molecular Formula

C5H3Br2FN2

Molecular Weight

269.9 g/mol

InChI

InChI=1S/C5H3Br2FN2/c6-2-1-10-5(9)3(7)4(2)8/h1H,(H2,9,10)

InChI Key

WIBJWXWDOPATBK-UHFFFAOYSA-N

SMILES

C1=C(C(=C(C(=N1)N)Br)F)Br

Canonical SMILES

C1=C(C(=C(C(=N1)N)Br)F)Br

3,5-Dibromo-4-fluoropyridin-2-amine is a heterocyclic organic compound with the molecular formula C5H3Br2FN2\text{C}_5\text{H}_3\text{Br}_2\text{F}\text{N}_2. This compound belongs to the pyridine family, characterized by its aromatic ring structure that includes nitrogen. The presence of bromine and fluorine atoms in the pyridine ring provides unique chemical properties, making it valuable in various scientific and industrial applications. Its structure enhances its reactivity and versatility, allowing it to participate in multiple

  • Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
  • Oxidation and Reduction: This compound can undergo oxidation or reduction, leading to the formation of different derivatives depending on the reagents and conditions used.
  • Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck reactions, facilitating the synthesis of more complex molecules.

The biological activity of 3,5-Dibromo-4-fluoropyridin-2-amine is significant in medicinal chemistry. It interacts with various enzymes and proteins, influencing their activities. Notably, it has been shown to interact with certain kinases, which are crucial for cellular signaling pathways. This interaction can lead to either the activation or inhibition of these enzymes, thereby affecting numerous biochemical pathways. The compound also modulates cell signaling pathways and gene expression, impacting cellular metabolism and potentially influencing cell proliferation .

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-4-fluoropyridin-2-amine typically involves halogenation of pyridine derivatives. A common method is the bromination of 4-fluoropyridin-2-amine using bromine or a brominating agent under controlled conditions. This reaction is usually conducted in an organic solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination.

Industrial Production Methods

For large-scale production, automated reactors may be employed for halogenation processes. Continuous flow reactors can enhance efficiency and yield during synthesis. Purification methods like recrystallization or chromatography are often utilized to achieve high-purity products suitable for further applications .

3,5-Dibromo-4-fluoropyridin-2-amine serves as a crucial building block in various fields:

  • Pharmaceuticals: It plays a pivotal role in developing novel drug candidates, offering therapeutic benefits for various diseases.
  • Agrochemicals: The compound contributes to synthesizing effective crop protection agents.
  • Material Science: It is used in fabricating advanced materials with tailored properties for diverse industrial applications .

Research indicates that 3,5-Dibromo-4-fluoropyridin-2-amine interacts with several biological targets, influencing their functions. Its ability to modulate enzyme activity suggests potential applications in drug development aimed at targeting specific pathways involved in disease processes. Further studies are necessary to elucidate its full range of interactions and therapeutic potentials.

Several compounds share structural similarities with 3,5-Dibromo-4-fluoropyridin-2-amine. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
3,5-Difluoro-2,4,6-triazidopyridineC5H3F2N7Contains multiple azide groups
5-Bromo-2-methylpyridin-3-amineC6H7BrNMethyl substitution at the second position
2-Amino-3-bromo-5-fluoropyridineC5H4BrFNContains an amino group at position 2

Uniqueness

The uniqueness of 3,5-Dibromo-4-fluoropyridin-2-amine lies in the combination of both bromine and fluorine atoms within its pyridine ring. This combination imparts distinct electronic and steric properties that enhance its reactivity compared to analogues. Additionally, its capacity to form stable complexes with metals and other organic molecules broadens its applicability in catalysis and material science.

XLogP3

2

Dates

Modify: 2023-08-16

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